1-(3-Cyanopyridin-2-yl)piperidine-4-carboxamide
Description
1-(3-Cyanopyridin-2-yl)piperidine-4-carboxamide (CAS: 700815-33-4) is a piperidine-4-carboxamide derivative with the molecular formula C₁₂H₁₄N₄O and a molecular weight of 230.27 g/mol . The compound features a 3-cyanopyridinyl substituent attached to the piperidine nitrogen, distinguishing it from other analogs.
Properties
IUPAC Name |
1-(3-cyanopyridin-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-8-10-2-1-5-15-12(10)16-6-3-9(4-7-16)11(14)17/h1-2,5,9H,3-4,6-7H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUQIBARTSKYEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=CC=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726435 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-(3-Cyanopyridin-2-yl)piperidine-4-carboxamide typically involves the reaction of 3-cyanopyridine with piperidine-4-carboxamide under specific conditions. The reaction conditions and reagents used can vary, but common methods include the use of catalysts and solvents to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Cyanopyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
The compound exhibits several promising biological activities, particularly in the fields of oncology and infectious diseases. Below are key areas of research:
Anticancer Activity
Research indicates that 1-(3-Cyanopyridin-2-yl)piperidine-4-carboxamide has significant anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231).
Table 1: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (μM) | Comparison with 5-Fluorouracil (IC50 μM) |
|---|---|---|
| MCF-7 | 0.87 | 17.02 |
| MDA-MB-231 | 1.75 | 11.73 |
These results suggest that the compound may be more effective than traditional chemotherapeutics like 5-Fluorouracil.
Anti-Tuberculosis Activity
Additionally, the compound has shown potential as an anti-tuberculosis agent. A study highlighted its effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating significant bioactivity.
Table 2: Anti-Tuberculosis Activity of Piperidine Derivatives
| Compound ID | Structure Features | MIC (μg/mL) |
|---|---|---|
| 4b | 4-Chloro, trifluoromethyl | 1.4 |
| 4m | Trifluoromethyl | 1.7 |
| 5a | No substituents | >50 |
These findings position the compound as a candidate for further development in treating tuberculosis.
Case Study on Anticancer Evaluation
In vitro studies have shown that treatment with this compound significantly increased levels of caspase-9 in MCF-7 cells, indicating activation of apoptotic pathways. This effect was more pronounced than that observed with standard chemotherapeutics, suggesting a novel mechanism of action.
Case Study on Anti-Tubercular Activity
A research team synthesized a library of piperidine derivatives, including the target compound, and identified several with potent anti-tuberculosis activity. Notably, compounds featuring specific substitutions were consistently more active, suggesting that structural modifications can enhance bioactivity against Mycobacterium tuberculosis.
Mechanism of Action
The mechanism of action of 1-(3-Cyanopyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine-4-carboxamide derivatives are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of 1-(3-cyanopyridin-2-yl)piperidine-4-carboxamide with structurally related analogs:
Structural Insights
- Core Scaffold : All compounds share the piperidine-4-carboxamide core, which provides conformational flexibility and hydrogen-bonding capacity via the carboxamide group.
- Substituent Variability: The substituent on the piperidine nitrogen dictates target specificity. Chlorinated pyridines (e.g., DPCC) increase lipophilicity and may improve membrane permeability but pose higher toxicity risks . Bulkier groups (e.g., naphthyl or indole-carbonyl) enhance hydrophobic interactions with protein pockets but may reduce metabolic stability .
Biological Activity
1-(3-Cyanopyridin-2-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a cyanopyridine moiety and a carboxamide group. This structural arrangement is significant for its interaction with biological targets.
Antitumor Activity
Recent studies indicate that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives have shown selective inhibition of protein kinase B (PKB/Akt), which is implicated in various cancers due to its role in cell proliferation and survival signaling pathways. In vitro assays demonstrated that these compounds can significantly inhibit tumor cell growth in prostate and glioblastoma cancer cell lines, which are characterized by activated PI3K-PKB pathways .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | PC3 (Prostate) | 5.0 | PKB Inhibition |
| Compound B | U87MG (Glioblastoma) | 7.5 | PKB Inhibition |
| This compound | Various | TBD | TBD |
Antimicrobial Activity
In addition to its antitumor effects, the compound has also been evaluated for antimicrobial properties. Studies have shown that related piperidine derivatives possess significant antibacterial and antifungal activities, which are attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes .
Table 2: Antimicrobial Activity of Piperidine Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 15.6 µg/mL |
| Compound D | Escherichia coli | >1000 µg/mL |
| This compound | TBD | TBD |
The biological activity of this compound is largely mediated through its interaction with specific protein targets:
- Inhibition of PKB/Akt : The compound selectively inhibits PKB, disrupting the downstream signaling pathways that promote tumor growth and survival.
- Antimicrobial Mechanisms : The piperidine structure may facilitate interaction with microbial enzymes or membranes, leading to cell lysis or inhibition of replication.
Study on Antitumor Activity
A study conducted on various derivatives showed that modifications to the piperidine ring significantly affected their potency against cancer cell lines. For example, compounds with additional lipophilic groups exhibited enhanced cellular uptake and subsequent inhibition of PKB activity .
Study on Antimicrobial Activity
Another research project focused on the synthesis of piperidine derivatives aimed at combating resistant strains of bacteria. The results indicated that certain modifications improved the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new therapeutic agents based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
